molecular formula C16H23N3O5 B15244027 1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid

1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid

Cat. No.: B15244027
M. Wt: 337.37 g/mol
InChI Key: WTJIGZJZDIGRTE-UHFFFAOYSA-N
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Description

1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The synthetic route often starts with the preparation of the piperidine and imidazo[2,1-c][1,4]oxazine intermediates, followed by their cyclization under specific conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active amine. This allows the compound to participate in various biochemical pathways and reactions, facilitating its role in drug development and other applications .

Comparison with Similar Compounds

Similar compounds include:

These compounds are compared based on their structural differences, reactivity, and specific applications, highlighting the unique properties of 1’-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-6-carboxylic acid.

Properties

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid

InChI

InChI=1S/C16H23N3O5/c1-15(2,3)24-14(22)18-7-4-16(5-8-18)13-17-6-9-19(13)10-11(23-16)12(20)21/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,20,21)

InChI Key

WTJIGZJZDIGRTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=NC=CN3CC(O2)C(=O)O

Origin of Product

United States

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